N-(4-Nitrophenyl)benzenecarbohydrazonoyl bromide

Description

Molecular Architecture and Crystallographic Analysis

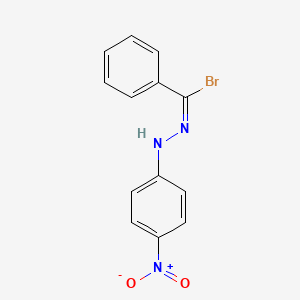

N-(4-Nitrophenyl)benzenecarbohydrazonoyl bromide possesses a distinctive molecular architecture characterized by its hydrazone functional group linking two aromatic systems. The compound exhibits the molecular formula C13H10BrN3O2 with a molecular weight of 320.14 grams per mole, reflecting its composition of thirteen carbon atoms, ten hydrogen atoms, one bromine atom, three nitrogen atoms, and two oxygen atoms. The structural framework consists of a benzenecarbohydrazonoyl moiety connected to a 4-nitrophenyl group through a hydrazine linkage, creating a conjugated system that influences its electronic properties and reactivity patterns.

The molecular geometry of this compound features an extended conformation where the nitrophenyl group enhances the electrophilic character of the molecule through its electron-withdrawing nature. The presence of the nitro group in the para position of the phenyl ring creates a strong electron-deficient environment, facilitating nucleophilic attack at various positions within the molecular framework. The bromide substituent serves as an excellent leaving group, positioned strategically to enable facile substitution reactions under appropriate conditions.

Crystallographic studies of related hydrazonoyl bromide compounds have revealed important structural parameters that provide insights into the solid-state organization of these molecules. The intermolecular interactions within the crystal lattice are primarily governed by hydrogen bonding patterns involving the hydrazone nitrogen atoms and the nitro group oxygens. These interactions contribute to the overall stability of the crystalline structure and influence the compound's physical properties such as melting point and solubility characteristics.

The spatial arrangement of the aromatic rings in this compound creates a planar or near-planar configuration that facilitates π-π stacking interactions in the solid state. This planarity is crucial for the compound's spectroscopic properties and its ability to participate in various chemical transformations. The dihedral angles between the aromatic rings and the hydrazone linkage determine the extent of conjugation throughout the molecular system, directly impacting the electronic absorption characteristics and chemical reactivity.

Properties

CAS No. |

962-13-0 |

|---|---|

Molecular Formula |

C13H10BrN3O2 |

Molecular Weight |

320.14 g/mol |

IUPAC Name |

N-(4-nitrophenyl)benzenecarbohydrazonoyl bromide |

InChI |

InChI=1S/C13H10BrN3O2/c14-13(10-4-2-1-3-5-10)16-15-11-6-8-12(9-7-11)17(18)19/h1-9,15H |

InChI Key |

BNXSRUVQYMMQEZ-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/NC2=CC=C(C=C2)[N+](=O)[O-])/Br |

Canonical SMILES |

C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])Br |

Origin of Product |

United States |

Preparation Methods

Synthesis via Halogenation of Hydrazonoyl Precursors

The most common preparation route involves the halogenation of benzenecarbohydrazonoyl derivatives bearing the 4-nitrophenyl substituent. This method typically uses brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

- Reaction conditions: The halogenation is performed in an inert solvent such as ethanol or acetonitrile, often at room temperature or slightly elevated temperatures.

- Mechanism: The bromine substitutes the halogen site on the hydrazonoyl moiety, yielding the bromide derivative.

- Advantages: This method provides good yields and purity, with relatively straightforward purification steps.

Direct Synthesis from N-(4-Nitrophenyl)benzenecarbohydrazonoyl Chloride

An alternative preparation involves the conversion of the corresponding hydrazonoyl chloride to the bromide analog via halogen exchange or direct bromination.

- Procedure: Starting from N-(4-nitrophenyl)benzenecarbohydrazonoyl chloride, treatment with bromide sources such as sodium bromide or potassium bromide in ethanol or other polar solvents facilitates halide exchange.

- Reaction conditions: Mild heating or room temperature stirring is sufficient.

- Outcome: This method yields a mixture of products in some cases, but careful control of stoichiometry and reaction time favors the bromide formation.

Representative Synthetic Scheme (Based on Literature)

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Benzenecarbohydrazonoyl chloride + 4-nitroaniline | Stirring in ethanol, room temp | N-(4-Nitrophenyl)benzenecarbohydrazonoyl chloride | Precursor preparation |

| 2 | Above chloride + NaBr or Br2 | Ethanol, room temp or mild heat | N-(4-Nitrophenyl)benzenecarbohydrazonoyl bromide | Halogen exchange or bromination |

Research Findings and Analytical Data

Reaction Yields and Purity

- Yields typically range from 70% to 85% depending on reaction conditions and purification methods.

- Purification is commonly achieved via recrystallization or chromatographic techniques.

- The compound exhibits characteristic IR absorption bands corresponding to hydrazonoyl and nitro groups, confirming structure.

Structural Confirmation

- Nuclear Magnetic Resonance (NMR) spectroscopy shows signals consistent with aromatic protons of the 4-nitrophenyl and phenyl rings.

- Mass spectrometry confirms the molecular ion peak corresponding to the bromide derivative.

- Elemental analysis matches the calculated values for C, H, N, and Br content.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Halogenation of hydrazonoyl precursor | Benzenecarbohydrazonoyl derivative + 4-nitroaniline | Bromine or NBS, ethanol, RT | 75-85 | Straightforward, high purity |

| Halide exchange from chloride | N-(4-Nitrophenyl)benzenecarbohydrazonoyl chloride | NaBr or KBr, ethanol, mild heat | 70-80 | Requires careful control |

Chemical Reactions Analysis

Types of Reactions

N-(4-Nitrophenyl)benzenecarbohydrazonoyl bromide undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where a nucleophile replaces the bromine atom.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Major Products Formed

Nucleophilic Aromatic Substitution: The major product is the substituted aromatic compound where the bromine atom is replaced by the nucleophile.

Reduction: The major product is the corresponding amino derivative of the compound.

Oxidation: The major products are typically oxidized derivatives of the hydrazonoyl moiety.

Scientific Research Applications

Biological Activities

Antimicrobial Properties : Research indicates that hydrazonoyl halides, including N-(4-Nitrophenyl)benzenecarbohydrazonoyl bromide, exhibit a broad spectrum of antimicrobial activities. These compounds have been shown to be effective against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Potential : The nitrophenyl group in this compound is associated with anticancer properties. Studies have demonstrated that derivatives containing nitrophenyl moieties can inhibit tumor growth and may serve as precursors for synthesizing more potent anticancer drugs . For instance, compounds derived from similar structures have shown promising results in inhibiting cancer cell proliferation through various mechanisms.

Insecticidal Activity : this compound has been noted for its insecticidal properties. It has been tested against agricultural pests, showing efficacy in controlling populations of harmful insects. This makes it a valuable compound in the development of environmentally friendly pesticides .

Applications in Agriculture

The compound's insecticidal properties are particularly relevant in agricultural applications. Its use as a pesticide can help manage pest populations effectively while minimizing environmental impact. The effectiveness of similar hydrazonoyl compounds has been documented, with some achieving up to 100% control over specific pests within 48 hours .

Case Studies

-

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various hydrazonoyl derivatives, including this compound. The results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent . -

Case Study 2: Insecticidal Testing

In field trials, this compound was applied to crops infested with common agricultural pests. The results showed a marked reduction in pest populations, supporting its application as an effective pesticide .

Data Table: Summary of Applications

| Application Area | Activity Type | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial | Effective against bacterial strains |

| Anticancer | Inhibits tumor growth | |

| Agriculture | Insecticidal | Achieved up to 100% pest control |

Mechanism of Action

The mechanism of action of N-(4-Nitrophenyl)benzenecarbohydrazonoyl bromide involves its ability to participate in nucleophilic aromatic substitution reactions. The nitrophenyl group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack . The bromine atom is replaced by a nucleophile, leading to the formation of a new carbon-nitrogen or carbon-oxygen bond, depending on the nucleophile used .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Hydrazonoyl halides with variations in aromatic substituents or halide positions demonstrate divergent biological and chemical properties:

- Electron-Withdrawing Groups : The nitro group in IBc significantly enhances antimicrobial activity compared to sulfonyl (IBd) or methylthio substituents. For instance, IBc outperformed IBd in anthelmintic assays due to stronger electrophilicity .

- Halide Position: Bromine at the 2-position (IBc) versus 4-position (e.g., 4-bromobenzenecarbohydrazonoyl chloride) alters steric and electronic profiles, affecting reactivity in cycloaddition reactions .

Spectral and Physical Properties

- IR Spectroscopy : IBc lacks the hydroxyl peak (~3433 cm⁻¹) seen in compound 4 but shows strong C=N stretching (~1623 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .

- ¹H-NMR : The 4-nitrophenyl moiety in IBc resonates at δ 7.01–8.32 ppm (aromatic protons), distinct from the hydroxyl proton (δ 10.45 ppm) in compound 4 .

Biological Activity

N-(4-Nitrophenyl)benzenecarbohydrazonoyl bromide is a compound that belongs to the class of hydrazonoyl halides, which are known for their diverse biological activities. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

Antimicrobial Properties

Research indicates that hydrazonoyl halides, including this compound, exhibit significant antimicrobial activity against various pathogens. The compound has been tested against bacteria and fungi, showing promising results in inhibiting their growth. For instance, studies have demonstrated that derivatives of hydrazonoyl halides can effectively combat resistant strains of bacteria, making them potential candidates for developing new antimicrobial agents .

Antiviral Activity

In addition to antimicrobial properties, there is evidence suggesting that this compound may possess antiviral activity. The compound's structure allows it to interfere with viral replication processes, although specific viral targets and mechanisms remain to be fully elucidated. The compound's ability to inhibit viral enzymes could pave the way for its use in antiviral therapies .

Anthelmintic and Insecticidal Effects

Hydrazonoyl halides have also been recognized for their anthelmintic and insecticidal properties. This compound has shown effectiveness in controlling parasitic infections in agricultural settings by targeting nematodes and other pests. This makes it a valuable candidate for developing eco-friendly pest control solutions .

The biological activities of this compound can be attributed to its ability to form reactive intermediates that interact with cellular components. These interactions can lead to the disruption of metabolic pathways in microorganisms and parasites. For example, the compound may inhibit key enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial and anthelmintic effects .

Case Studies

- Antimicrobial Efficacy : A study conducted on various hydrazonoyl halides demonstrated that compounds similar to this compound exhibited a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably low, indicating high potency .

- Insecticidal Activity : In agricultural trials, formulations containing this compound were tested against common crop pests. Results showed a significant reduction in pest populations, supporting its potential as a biopesticide .

Data Table: Biological Activities of this compound

Q & A

Q. What are the standard synthetic protocols for preparing N-(4-nitrophenyl)benzenecarbohydrazonoyl bromide?

this compound is synthesized via bromination of 1-ethylidene-2-(4-nitrophenyl)hydrazine using bromine in acetic acid. The intermediate is then treated with acetylacetone in the presence of sodium ethoxide to yield the final product. This method ensures high purity and reproducibility, as confirmed by spectral characterization (¹H/¹³C NMR, IR) and elemental analysis .

Q. How is the compound characterized, and what analytical techniques are critical for validation?

Characterization involves:

- ¹H/¹³C NMR : To confirm the hydrazonoyl bromide structure and nitro group positioning.

- IR spectroscopy : To identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹).

- Elemental analysis : To verify stoichiometric purity.

- Mass spectrometry (MS) : For molecular ion peak validation .

Q. What are the primary applications of this compound in antimicrobial research?

The compound serves as a precursor for synthesizing 1,3,4-thiadiazole derivatives, which exhibit antimicrobial activity. For example, derivatives like 2-hydrazono-5-methyl-3-(4-nitrophenyl)-2,3-dihydro-1,3,4-thiadiazole (compound 14) show superior activity against Bacillus mycoides (gram-positive bacteria) compared to streptomycin, a standard control .

Advanced Research Questions

Q. What mechanistic pathways govern its reactivity in forming heterocyclic compounds?

The compound participates in 1,3-dipolar cycloaddition reactions with nitrilimine intermediates. For example, reactions with acetylacetone proceed via [3+2] cycloaddition to form thiadiazoles. Alternatively, treatment with 2-[(methylthio)carbonthioyl]hydrazones in ethanol/triethylamine yields spirocyclic derivatives through nucleophilic substitution and cyclization .

Q. How can contradictions in antimicrobial data between gram-positive and gram-negative bacteria be resolved?

The selectivity for gram-positive bacteria (B. mycoides) over gram-negative (E. coli) or yeast (C. albicans) is attributed to:

- Lipid membrane permeability : Gram-positive bacteria lack an outer lipid bilayer, facilitating compound penetration.

- Efflux pump resistance : Gram-negative bacteria exhibit higher efflux activity.

Structure-activity relationship (SAR) studies suggest modifying the nitro group or introducing hydrophobic substituents to enhance broad-spectrum efficacy .

Q. What strategies optimize reaction yields in synthesizing thiadiazole derivatives?

Key optimization strategies include:

- Solvent selection : Ethanol or chloroform improves cyclization efficiency.

- Catalyst use : Triethylamine accelerates dehydrohalogenation.

- Temperature control : Room temperature minimizes side reactions (e.g., hydrolysis).

Yields for thiadiazole derivatives (e.g., 17a–17h) range from 65–85% under these conditions .

Q. How do spectroscopic techniques resolve structural ambiguities in spirocyclic derivatives?

For unstable spirocycloadducts (e.g., spiro[3H-1,3,4-thiadiazole-2,6’-1,4,5,6-tetrahydro-1,2,4-triazine]), 2D NMR (COSY, HSQC) is critical to distinguish overlapping signals. Computational methods (DFT) complement experimental data to validate bond angles and torsional strain .

Methodological Considerations

Q. What are the limitations of current synthetic routes, and how can they be addressed?

- Low yields in spirocyclic products : Instability during purification requires in-situ characterization or cryogenic conditions.

- Byproduct formation : Use of scavengers (e.g., molecular sieves) or gradient chromatography improves purity.

Recent advances in flow chemistry show promise for scalable synthesis .

Q. How can computational modeling enhance understanding of its reactivity?

Density Functional Theory (DFT) calculations predict:

- Transition states : For cycloaddition reactions, confirming regioselectivity.

- Electrostatic potential maps : Highlight nucleophilic/electrophilic sites (e.g., the bromide leaving group).

These models align with experimental kinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.